molecular formula C14H17F3O3 B12528359 Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) CAS No. 821799-22-8

Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1)

Cat. No.: B12528359
CAS No.: 821799-22-8
M. Wt: 290.28 g/mol
InChI Key: VEMOHJKVFHNQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is a chemical compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The phenyl ring and acetic acid moiety may also contribute to its binding affinity and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is unique due to its combination of structural features, including the trifluoromethyl group, phenyl ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

821799-22-8

Molecular Formula

C14H17F3O3

Molecular Weight

290.28 g/mol

IUPAC Name

acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol

InChI

InChI=1S/C12H13F3O.C2H4O2/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10;1-2(3)4/h1-5,8,16H,6-7,9H2;1H3,(H,3,4)

InChI Key

VEMOHJKVFHNQOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.